molecular formula C9H11NO2S B555665 S-Phenyl-L-cysteine CAS No. 34317-61-8

S-Phenyl-L-cysteine

Cat. No.: B555665
CAS No.: 34317-61-8
M. Wt: 197.26 g/mol
InChI Key: XYUBQWNJDIAEES-QMMMGPOBSA-N
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Description

S-Phenyl-L-cysteine: is an organic compound with the molecular formula C9H11NO2S 3-(Phenylthio)-L-Alanine or 4-Thia-L-homophenylalanine . This compound is characterized by the presence of a phenyl group attached to the sulfur atom of the cysteine molecule. It is a derivative of the amino acid cysteine and is used in various scientific and industrial applications .

Biochemical Analysis

Biochemical Properties

S-Phenyl-L-cysteine interacts with a variety of enzymes and proteins, most notably tryptophan synthase . This interaction is crucial for the synthesis of this compound from thiophenol and L-serine . The nature of these interactions involves a four-step reaction sequence, including a Grignard reaction, hydrolysis, and enzymatic synthesis .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its potential role as an antiretroviral/protease inhibitor for HIV . It is believed to influence cell function by suppressing HIV protease, which could impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly enzymes like tryptophan synthase . This interaction leads to changes in gene expression and potentially enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to be long-term . The compound is stable, and its degradation over time is minimal . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage

Metabolic Pathways

This compound is involved in metabolic pathways related to the synthesis of optically active compounds . It interacts with enzymes such as tryptophan synthase

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chemoenzymatic Method: One of the highly efficient methods for preparing optically active S-Phenyl-L-cysteine involves the use of tryptophan synthase. The process starts with the reaction of magnesium and bromobenzene, followed by a Grignard reaction, hydrolysis, and enzymatic synthesis using tryptophan synthase.

    Copper-Mediated Reaction: Another method involves reacting L-cysteine hydrochloride with a soluble single-valent copper salt and the diazonium salt of phenylamine.

Industrial Production Methods: The industrial production of this compound typically follows the chemoenzymatic method due to its higher efficiency and yield. The use of recombinant tryptophan synthase from Escherichia coli k-12 MG1655 is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-Phenyl-L-cysteine can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing compounds.

    Substitution: this compound can participate in substitution reactions, where the phenyl group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Compounds with different functional groups replacing the phenyl group or other substituents.

Scientific Research Applications

Biochemical Applications

1.1 Antiretroviral Activity
S-Phenyl-L-cysteine has shown potential as an antiretroviral agent, particularly against human immunodeficiency virus (HIV). Research indicates that it can act as a protease inhibitor, which is crucial for viral replication. A study demonstrated the efficient synthesis of optically active this compound through a chemoenzymatic method involving tryptophan synthase, yielding high purity and significant potential for therapeutic applications .

1.2 Biofilm Inhibition
The compound has been studied for its ability to inhibit biofilm formation in bacteria such as Pseudomonas aeruginosa. This compound sulfoxide and its derivatives were shown to significantly reduce biofilm formation without affecting planktonic growth, indicating its potential use in managing bacterial infections .

Environmental Applications

2.1 Biomarker for Benzene Exposure
this compound serves as a biomarker for exposure to benzene, a known carcinogen. An assay developed for detecting this compound in hemoglobin provides insights into benzene metabolism in humans. The sensitivity of this assay is reported to be less than 20 pmol per gram of globin, making it a valuable tool for environmental health studies .

Industrial Applications

3.1 Wastewater Treatment
The enzymatic synthesis of this compound from keratin hydrolysis wastewater has been explored as a sustainable method for waste management. Using recombinant tryptophan synthase, researchers achieved a conversion rate of L-serine to this compound of 97.1%, demonstrating the feasibility of utilizing industrial waste for producing valuable compounds .

Comparison with Similar Compounds

  • S-Benzyl-L-cysteine
  • S-Methyl-L-cysteine
  • S-tert-Butylmercapto-L-cysteine

Comparison:

  • S-Benzyl-L-cysteine: Similar to S-Phenyl-L-cysteine but with a benzyl group instead of a phenyl group. It is used in similar applications but may have different reactivity and properties.
  • S-Methyl-L-cysteine: Contains a methyl group instead of a phenyl group. It is less bulky and may have different steric and electronic effects.
  • S-tert-Butylmercapto-L-cysteine: Contains a tert-butyl group, which provides steric hindrance and may affect the compound’s reactivity and interactions.

Uniqueness: this compound is unique due to its phenyl group, which provides specific steric and electronic properties that influence its reactivity and interactions in various chemical and biological contexts .

Biological Activity

S-Phenyl-L-cysteine (SPC) is a sulfur-containing amino acid that has garnered attention due to its various biological activities and potential therapeutic applications. This compound is a derivative of L-cysteine, where a phenyl group replaces one of the hydrogen atoms on the sulfur atom. Research has highlighted its role in inhibiting biofilm formation, serving as a biomarker for benzene exposure, and its potential as an antiretroviral agent.

Antimicrobial Properties

One of the notable biological activities of this compound is its ability to inhibit biofilm formation in Pseudomonas aeruginosa, a common opportunistic pathogen. A study demonstrated that SPC significantly reduced biofilm formation without affecting planktonic cell growth, suggesting its utility as a quorum sensing inhibitor (QSI). The effective concentration was found to be comparable to established inhibitors, highlighting SPC's potential in treating infections associated with biofilms .

Quorum Sensing Inhibition

The inhibition of quorum sensing by this compound sulfoxide was observed in various experimental setups. In a Drosophila infection model, both SPC and its sulfoxide derivative were shown to reduce bacterial loads significantly without being lethal to the host. This suggests that SPC may disrupt the communication systems that bacteria use to coordinate their virulence .

Antiretroviral Activity

Research indicates that this compound may have applications as an antiretroviral agent, particularly against HIV. It has been identified as a potential protease inhibitor, which is crucial for the viral replication cycle. The compound's structural properties allow it to interact with viral enzymes, thereby inhibiting their function .

Biomarker for Benzene Exposure

This compound has also been explored as a biomarker for benzene exposure. An assay developed for detecting SPC in hemoglobin showed high sensitivity and specificity, making it a valuable tool for monitoring occupational exposure to benzene. The assay's ability to quantify SPC levels allows for better assessment of health risks associated with benzene exposure .

Case Study: Biofilm Inhibition in Pseudomonas aeruginosa

Parameter SPC Concentration Biofilm Formation Planktonic Growth
ControlN/AHighNormal
1 mM SPC1 mMSignificantly reducedUnaffected

In this study, SPC was tested at various concentrations against Pseudomonas aeruginosa. The results indicated a marked decrease in biofilm formation at 1 mM concentration while maintaining normal growth rates of planktonic cells .

Case Study: Antiretroviral Activity

In vitro studies have shown that this compound exhibits significant activity against HIV protease. The compound's ability to inhibit viral replication was demonstrated through assays measuring viral load reduction in infected cell cultures. Further research is required to explore its efficacy in vivo and potential integration into therapeutic regimens .

Properties

IUPAC Name

(2R)-2-amino-3-phenylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUBQWNJDIAEES-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)SC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20187882
Record name beta-Phenylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Off-white powder; [Sigma-Aldrich MSDS]
Record name S-Phenylcysteine
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CAS No.

34317-61-8
Record name beta-Phenylcysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034317618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Phenylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

S-Phenyl-L-cysteine
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